molecular formula C17H19BrN2O2 B2993103 5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)nicotinamide CAS No. 1790198-37-6

5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)nicotinamide

Cat. No. B2993103
CAS RN: 1790198-37-6
M. Wt: 363.255
InChI Key: UISOTBXZEPRXPC-UHFFFAOYSA-N
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Description

This compound is a derivative of nicotinamide , which is a form of vitamin B3 and is used in many biological processes. The “5-bromo” indicates the presence of a bromine atom at the 5th position of the nicotinamide ring. The “N-(2-hydroxy-2-methyl-4-phenylbutyl)” part suggests a substitution on the nitrogen atom of the nicotinamide ring with a 2-hydroxy-2-methyl-4-phenylbutyl group.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as oxidation, amination, halogenation, and various C-C bond formations .

Scientific Research Applications

Antiprotozoal Activity

  • A study explored the synthesis of various compounds, including those similar to 5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)nicotinamide, for antiprotozoal activity. These compounds demonstrated effective in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, and some were curative in an in vivo mouse model for Trypanosoma b.rhodesiense at specific oral dosages (Ismail et al., 2003).

Herbicidal Activity and Structure-Activity Relationships

  • Nicotinic acid derivatives, related to 5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)nicotinamide, were investigated for their herbicidal activity. Some exhibited significant herbicidal activity against certain plants, providing insights into the development of new herbicides (Yu et al., 2021).

Binding to 5-HT3 and Dopamine D2 Receptors

  • A study synthesized a series of derivatives and evaluated their binding to 5-HT3 and dopamine D2 receptors. Some derivatives showed potent affinities for both receptors, indicating potential applications in neurological research (Hirokawa et al., 1998).

Modulation of Dopaminergic Pathways

  • Nicotinic agonists, including halogenated derivatives similar to 5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)nicotinamide, were found to induce striatal dopamine release in vivo. These compounds hold potential implications for Parkinson's Disease treatment (Abin-Carriquiry et al., 2008).

Corrosion Inhibition

  • Nicotinamide derivatives, similar in structure to 5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)nicotinamide, were studied for their corrosion inhibition effect on mild steel in hydrochloric acid solution. The study contributes to understanding the corrosion inhibition mechanisms of such compounds (Chakravarthy et al., 2014).

Inhibition of Mammary and Urinary Bladder Carcinogenesis

  • Studies on synthetic retinoids, including compounds structurally related to 5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)nicotinamide, showed efficacy in inhibiting mammary and urinary bladder carcinogenesis in animal models. This suggests potential applications in cancer prevention research (McCormick et al., 1982).

Metabolomics Analysis in Cancer Cells

  • A metabolomics study investigated the effects of NAMPT inhibition on human cancer cells. NAMPT is responsible for converting nicotinamide to NAD+, an essential molecule in cellular metabolism, indicating relevance to 5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)nicotinamide (Tolstikov et al., 2014).

properties

IUPAC Name

5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2/c1-17(22,8-7-13-5-3-2-4-6-13)12-20-16(21)14-9-15(18)11-19-10-14/h2-6,9-11,22H,7-8,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISOTBXZEPRXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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